N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide
Description
N-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide is a pyridine-derived compound featuring a pyrrolidine ring substituted with a trifluoromethyl (CF₃) group and a pivalamide (2,2-dimethylpropanamide) moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine ring introduces conformational rigidity, which may influence binding affinity to biological targets.
Properties
IUPAC Name |
2,2-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c1-14(2,3)13(22)20-11-6-7-21(9-11)12-5-4-10(8-19-12)15(16,17)18/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFJCXABUVJJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) for Pyridine-Pyrrolidine Bond Formation
The 5-(trifluoromethyl)pyridin-2-yl group is introduced via SNAr using 2-chloro-5-(trifluoromethyl)pyridine and pyrrolidin-3-amine. This method leverages the electron-withdrawing trifluoromethyl group to activate the pyridine ring for substitution.
- Reaction Setup :
- 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv), pyrrolidin-3-amine (1.2 equiv), and K$$2$$CO$$3$$ (2.0 equiv) are combined in anhydrous DMF.
- The mixture is heated at 80°C for 12–24 h under inert atmosphere.
- Workup :
- The crude product is diluted with ethyl acetate, washed with brine, and dried over MgSO$$_4$$.
- Purification via silica gel chromatography (hexanes:ethyl acetate = 3:1) yields 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine.
Key Data :
Palladium-Catalyzed Coupling for Pyrrolidine Functionalization
For substrates with steric hindrance, Buchwald-Hartwig amination is employed to couple 2-bromo-5-(trifluoromethyl)pyridine with pyrrolidin-3-amine (,).
- Catalytic System :
- Pd$$2$$(dba)$$3$$ (2 mol%), Xantphos (4 mol%), and Cs$$2$$CO$$3$$ (3.0 equiv) in toluene at 110°C.
Reaction :
- 2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv) and pyrrolidin-3-amine (1.5 equiv) are stirred for 18 h.
Workup :
- Filtration through Celite, solvent removal, and chromatography (CH$$2$$Cl$$2$$:MeOH = 20:1) yield the intermediate amine.
Key Data :
Acylation with Pivaloyl Chloride
The final step involves acylation of the pyrrolidine-3-amine intermediate with pivaloyl chloride under mild conditions ().
- Reaction :
- 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv) is dissolved in dry CH$$2$$Cl$$2$$ with Et$$_3$$N (2.5 equiv).
- Pivaloyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 2 h.
- Workup :
- The solution is washed with 1 M HCl, dried, and concentrated.
- Recrystallization from ethanol/water gives the final product.
Key Data :
- Yield : 88–92% ().
- $$^1$$H NMR (DMSO-d$$6$$) : δ 8.42 (d, $$J = 2.4$$ Hz, 1H), 8.01 (dd, $$J = 8.7, 2.4$$ Hz, 1H), 7.15 (d, $$J = 8.7$$ Hz, 1H), 4.10–3.95 (m, 1H, NHCO), 3.70–3.50 (m, 4H, pyrrolidine-H), 1.20 (s, 9H, C(CH$$3$$)$$_3$$).
Optimization and Challenges
Regioselectivity in Pyridine Substitution
The electron-deficient nature of 2-chloro-5-(trifluoromethyl)pyridine ensures selective substitution at the 2-position. Competing reactions at the 3- or 4-positions are negligible due to the strong meta-directing effect of the trifluoromethyl group (,).
Protecting Group Strategies
- Boc Protection : In cases where the amine group interferes with coupling, pyrrolidin-3-amine is protected as its Boc derivative before SNAr. Deprotection with TFA/CH$$2$$Cl$$2$$ (1:1) precedes acylation ().
- Yield Impact : Protection/deprotection steps reduce overall yield by 10–15% but improve purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| SNAr | 65–78 | ≥95 | No metal catalysts required | Limited to activated pyridines |
| Buchwald-Hartwig | 70–85 | ≥97 | Tolerates steric hindrance | Requires expensive Pd catalysts |
| Direct Acylation | 88–92 | ≥99 | High efficiency | Sensitive to moisture |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The following table highlights key analogs and their structural features:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound and ’s analog increases resistance to oxidative metabolism compared to electron-donating groups like methoxy .
- Functional Group Reactivity : Aldehyde () and boronate ester () substituents enable further synthetic modifications, expanding utility in drug discovery.
Commercial Availability and Pricing
The target compound’s analogs exhibit significant price variations based on substituent complexity and synthetic difficulty:
Cost Drivers :
- Halogenation : Iodinated derivatives () are consistently priced higher ($500/1g) due to the cost of iodine reagents and purification challenges.
- Bulk Discounts: Prices scale non-linearly; e.g., 25 g of HB314 costs 12x the 1 g price, reflecting economies of scale in synthesis.
Research and Application Insights
While direct pharmacological data for the target compound are unavailable, ’s patent on pyrrolidine-containing TRK inhibitors suggests that the pyrrolidin-3-yl group in the target may contribute to kinase inhibition . Structural analogs with fluorine () or boronate esters () highlight diverse applications:
- Fluorinated Analogs : Often used in PET imaging or as metabolic blockers.
- Boronate Esters : Key intermediates in Suzuki-Miyaura cross-couplings for biaryl synthesis.
Biological Activity
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.36 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.36 g/mol |
| CAS Number | 501951-42-4 |
| Structural Features | Trifluoromethyl group, pyridine ring, pyrrolidine moiety |
Antagonistic Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antagonistic properties against various receptors. For instance, the incorporation of a pyrrolidine ring has been linked to enhanced binding affinity to specific targets, such as the AM receptor family. A systematic study revealed that modifications to the substituents on the pyrrolidine and pyridine rings significantly affected the antagonistic potency (pIC50 values) against these receptors .
Antitumor Activity
In vitro and in vivo studies have demonstrated promising antitumor effects for compounds related to this compound. For example, a related compound reduced the viability of triple-negative breast cancer cells (MDA-MB-231) by 55% at a concentration of 10 µM after three days of treatment. In vivo studies further confirmed these findings, showcasing significant tumor growth inhibition in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group increases lipophilicity and may enhance membrane permeability, while the pyrrolidine ring contributes to receptor binding affinity. Table 1 summarizes key findings from SAR studies:
| Compound | pIC50 Value | Biological Activity |
|---|---|---|
| Compound A | 8.2 | Strong AM receptor antagonist |
| Compound B | 7.0 | Moderate activity against AM receptors |
| N-(1-(5-(trifluoromethyl)... | TBD | Potential antagonist with unique properties |
Study on Antitumor Effects
A notable study published in Journal of Medicinal Chemistry focused on the antitumor effects of related compounds, including those with similar pyrrolidine and trifluoromethyl substitutions. The study utilized both in vitro assays and in vivo xenograft models to evaluate efficacy against aggressive cancer cell lines . Results indicated that compounds with optimal substitutions could achieve subnanomolar potency, highlighting their potential as therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide, and what reaction conditions optimize yield?
- Methodological Answer: Synthesis typically involves coupling a trifluoromethyl-substituted pyridine precursor with a pyrrolidine-pivalamide intermediate. For example, analogous compounds (e.g., N-(3,6-dimethylpyridin-2-yl)pivalamide) are synthesized via nucleophilic substitution or amide bond formation using pivaloyl chloride and a base like triethylamine under anhydrous conditions . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours at 0–5°C to minimize side reactions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR: ¹H and ¹³C NMR to verify the pyrrolidine ring, trifluoromethyl group (δ ~110–120 ppm in ¹³C), and pivalamide carbonyl (δ ~170 ppm). Compare with analogous pyridine-pivalamide derivatives .
- LC-MS: Confirm molecular weight (expected [M+H]⁺ ~360–380 Da) and purity (>95%) .
- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns .
Q. What solvents and conditions are suitable for solubilizing this compound in biological assays?
- Methodological Answer: The compound’s solubility is influenced by the hydrophobic pivalamide group. Start with DMSO (10–50 mM stock solutions) and dilute in aqueous buffers (e.g., PBS). For in vitro assays, ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. If precipitation occurs, consider co-solvents like PEG-400 or cyclodextrins .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing susceptibility to electrophilic substitution but enhancing stability toward oxidation. For cross-coupling (e.g., Suzuki-Miyaura), use Pd catalysts (Pd(PPh₃)₄) with bulky ligands to mitigate steric hindrance from the pivalamide group. Monitor reactivity via DFT calculations (e.g., HOMO/LUMO analysis) .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer: Discrepancies may arise from assay-specific factors (e.g., protein binding, metabolic stability). Conduct parallel studies:
- In vitro: Test in cell lines with varying expression of target enzymes (e.g., CYP450 isoforms) .
- In silico: Use molecular docking (AutoDock Vina) to predict binding affinities to putative targets .
- Orthogonal assays: Validate activity via SPR (binding kinetics) and functional assays (e.g., cAMP modulation) .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer: Perform ADMET predictions (SwissADME, pkCSM) to identify metabolic hotspots. For instance, the pyrrolidine ring may undergo CYP3A4-mediated oxidation. Introduce electron-withdrawing substituents (e.g., fluorine) or replace labile protons with deuterium (deuterium exchange) to slow metabolism. Validate with microsomal stability assays .
Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?
- Methodological Answer: Use HPLC-PDA-MS to monitor degradation:
- For hydrolytic degradation (pH 1–13 at 40°C): Detect pivalic acid (m/z 102) and pyridine fragments.
- For oxidative degradation (H₂O₂/light): Identify N-oxide derivatives via shifts in UV spectra (~250→270 nm) .
Contradictions and Troubleshooting
Q. Why might NMR data show unexpected splitting patterns for the pyrrolidine protons?
- Methodological Answer: Conformational flexibility of the pyrrolidine ring can lead to dynamic effects. Acquire spectra at low temperature (−40°C) to slow rotation and resolve splitting. Compare with DFT-optimized structures (Gaussian 16) to assign stereochemistry .
Q. How to address low yields in scale-up synthesis?
- Methodological Answer: Scale-up often exacerbates heat dissipation issues. Use flow chemistry (microreactors) for exothermic steps (e.g., acylation). Alternatively, switch to microwave-assisted synthesis (100°C, 30 minutes) to improve kinetics .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
